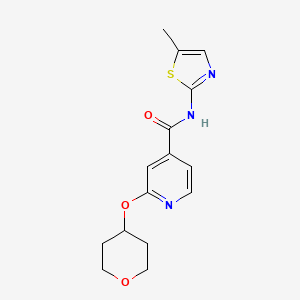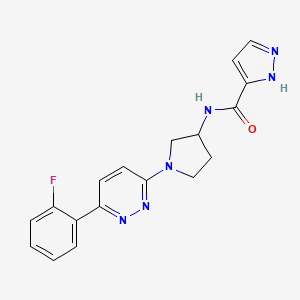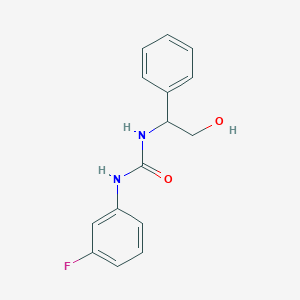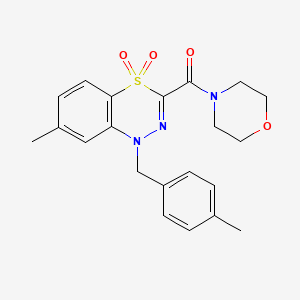
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways in cancer cells. In addition, it is believed to inhibit the growth of Mycobacterium tuberculosis by disrupting the synthesis of cell wall components. Its neuroprotective effects may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell growth and division. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments is its potential to exhibit anti-tumor and anti-tubercular activity. It may also be useful in studying the mechanisms involved in cell growth and division. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions related to N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One potential direction is to further investigate its potential applications in the treatment of cancer, tuberculosis, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective treatments for these diseases. In addition, further research is needed to determine its toxicity and potential side effects, which may help to guide its use in clinical trials.
Métodos De Síntesis
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can be synthesized using a multi-step process. The first step involves the synthesis of 5-methylthiazole-2-carboxylic acid, which is then converted to 5-methylthiazole-2-carboxylic acid hydrazide. The hydrazide is then coupled with tetrahydro-2H-pyran-4-ol to form the intermediate compound, which is further reacted with isonicotinoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to possess anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis. Furthermore, it has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-9-17-15(22-10)18-14(19)11-2-5-16-13(8-11)21-12-3-6-20-7-4-12/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVFAAODXZSAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)


![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)



![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)





